molecular formula C19H20F3N3O3S B12381598 URAT1 inhibitor 10

URAT1 inhibitor 10

Cat. No.: B12381598
M. Wt: 427.4 g/mol
InChI Key: XQQJMZIMHMGOOZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 inhibitor 10 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to reduce serum uric acid levels, making it a potential therapeutic agent for conditions such as hyperuricemia and gout .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of URAT1 inhibitor 10 typically involves a series of chemical reactions. One common method includes the coupling reaction of carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

URAT1 inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, which may have varying degrees of efficacy and potency as URAT1 inhibitors .

Properties

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1

InChI Key

XQQJMZIMHMGOOZ-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

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